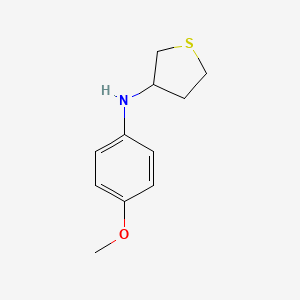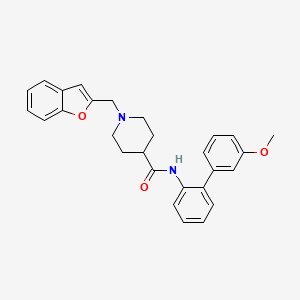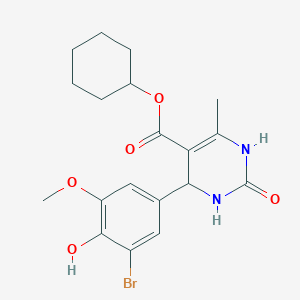![molecular formula C24H26N2O5S B5241767 2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B5241767.png)
2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of benzene derivatives, followed by reduction to form the corresponding amines.
Sulfonation: The amines are then sulfonated to introduce the sulfonamido group.
Acylation: The final step involves the acylation of the sulfonamido intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDE
Uniqueness
2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-10-11-19(14-18(17)2)25-24(27)16-26(32(28,29)21-8-6-5-7-9-21)22-13-12-20(30-3)15-23(22)31-4/h5-15H,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJYNGJEQKTAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1-[4-(PROPAN-2-YL)PHENYL]UREA](/img/structure/B5241687.png)
![1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5241689.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5241705.png)
![2-[(4-fluorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B5241708.png)
![N-(2,2-dimethyloxan-4-yl)-5-[(2,5-dimethylphenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5241713.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5241720.png)
![1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione](/img/structure/B5241735.png)

![ethyl 4-{4-[4-(4-morpholinyl)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5241747.png)

![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5241773.png)
![3-[(3-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5241778.png)

![5,5-dibutyl-3-[(4-methylphenyl)amino]-2-thioxo-4-imidazolidinone](/img/structure/B5241789.png)
